molecular formula C15H15ClFNO3S B2860999 3-chloro-4-fluoro-N-(3-hydroxy-3-phenylpropyl)benzenesulfonamide CAS No. 1396677-58-9

3-chloro-4-fluoro-N-(3-hydroxy-3-phenylpropyl)benzenesulfonamide

Cat. No. B2860999
CAS RN: 1396677-58-9
M. Wt: 343.8
InChI Key: ZJOUMNBJGSYCPO-UHFFFAOYSA-N
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Description

3-chloro-4-fluoro-N-(3-hydroxy-3-phenylpropyl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential in various fields. The compound is also known as CFHPBS and belongs to the sulfonamide class of drugs. It has been synthesized using different methods and has shown promising results in various studies.

Scientific Research Applications

Synthesis and Biochemical Evaluation

  • A study on the synthesis and structure-activity relationship of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase highlighted compounds with significant inhibitory activity, useful for investigating the kynurenine pathway after neuronal injury (Röver et al., 1997).

Antimicrobial and Anticancer Evaluation

  • Research on 4-(1-Aryl-5-chloro-2-oxo-1,2-dihydro-indol-3-ylideneamino)-N-substituted benzene sulfonamides revealed potent in vitro antimicrobial and anticancer activities, suggesting the potential of these compounds for further pharmacological development (Kumar et al., 2014).

Carbonic Anhydrase Inhibition

  • New 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides were synthesized, showing potential as carbonic anhydrase inhibitors. Some derivatives exhibited notable cytotoxic activities, indicating their potential for anti-tumor activity studies (Gul et al., 2016).

Fluorometric "Turn-off" Sensing for Metal Ions

  • A pyrazoline derivative was utilized for metal ion selectivity based on fluorometric detection, showcasing the versatility of benzenesulfonamide derivatives in chemical sensing applications. This highlights the ability of such compounds to act as selective sensors for metal ions like Hg2+ (Bozkurt & Gul, 2018).

Studies on Molecular Binding and Reactivity

  • Investigations into the binding constants of ligands to carbonic anhydrase and the influence of hydrophobic groups on ligand reactivity offer insights into the design of more effective benzenesulfonamide-based inhibitors, impacting the development of targeted therapeutics (Gao et al., 1995).

properties

IUPAC Name

3-chloro-4-fluoro-N-(3-hydroxy-3-phenylpropyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClFNO3S/c16-13-10-12(6-7-14(13)17)22(20,21)18-9-8-15(19)11-4-2-1-3-5-11/h1-7,10,15,18-19H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJOUMNBJGSYCPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClFNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-4-fluoro-N-(3-hydroxy-3-phenylpropyl)benzenesulfonamide

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